1-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c22-18-3-1-17(2-4-18)21(9-10-21)20(26)24-15-16-7-13-25(14-8-16)19-5-11-23-12-6-19/h1-6,11-12,16H,7-10,13-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQVNVBEGKRGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in cancer treatment. This compound features a unique molecular structure that contributes to its biological activity, including anti-cancer properties through mechanisms such as angiogenesis inhibition.
Molecular Structure and Properties
The molecular formula of this compound is C₁₈H₂₃FN₂, with a molecular weight of approximately 353.441 g/mol. Its structure includes a cyclopropanecarboxamide moiety, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃FN₂ |
| Molecular Weight | 353.441 g/mol |
| Key Structural Features | Cyclopropanecarboxamide |
Anti-Cancer Properties
Research indicates that derivatives of 1-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide exhibit significant anti-cancer activities. The compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need for growth. This inhibition can be critical in limiting tumor progression and metastasis.
Case Study:
A study evaluating the anti-cancer effects of this compound on various cancer cell lines demonstrated notable cytotoxic effects, particularly against gastrointestinal stromal tumors (GISTs). The compound's mechanism of action involves targeting the c-KIT receptor, which is often overexpressed in these cancers.
Studies have explored the binding affinity of this compound to cannabinoid receptors, particularly CB1 receptors. Quantitative structure–activity relationship (QSAR) models have been employed to predict how modifications to the compound's structure might influence its biological activity. The findings suggest that the presence of the fluorinated phenyl and piperidine structures enhances binding affinity, thereby increasing its potential efficacy as a therapeutic agent.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits a GI50 (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines. For instance, one study reported a GI50 value of approximately 0.33 μM against c-KIT mutant cells .
In Vivo Efficacy
In vivo studies using xenograft models have shown that administration of this compound at doses of 50 and 100 mg/kg significantly inhibits tumor growth. The antitumor effectiveness was correlated with its ability to inhibit angiogenesis and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Fentanyl
The compound shares a 4-anilidopiperidine scaffold with fentanyl derivatives, which are characterized by an aralkyl group attached to a 4-N-acylanilinopiperidine. Key differences include:
- 4-Fluorophenyl vs. Phenyl: The 4-fluorophenyl substituent may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) .
- Pyridin-4-yl vs.
Table 1: Structural and Pharmacological Comparison
Pharmacological and Metabolic Considerations
- Receptor Binding : Fluorine substitution at the para position (as in parafluorobutyrfentanyl) is associated with increased potency due to enhanced lipophilicity and receptor interactions . However, the pyridine moiety in the target compound may reduce blood-brain barrier penetration compared to phenylethyl-containing analogs .
Q & A
Q. Limitations :
- Low yields (~30–40%) due to steric hindrance during cyclopropane ring formation .
- Purification challenges from byproducts like unreacted pyridinyl intermediates .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm cyclopropane ring integrity (characteristic peaks at δ 1.2–1.8 ppm for cyclopropane protons) and piperidine conformation .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 354.18) .
- X-ray Crystallography : For resolving conformational ambiguities in the piperidine-pyridinyl linkage (e.g., chair vs. boat conformation of the piperidine ring) .
Advanced Question: How can synthetic yields be optimized given steric hindrance in cyclopropane ring formation?
Answer:
Methodological Approaches :
- Flow Chemistry : Continuous-flow reactors improve mixing efficiency and reduce side reactions during cyclopropanation (e.g., using diazomethane as a methylene source under controlled conditions) .
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry to identify optimal conditions .
- Alternative Catalysts : Transition-metal catalysts (e.g., CuI) to accelerate ring closure, as demonstrated in analogous piperidine-carboxamide syntheses .
Advanced Question: How can structural contradictions between computational modeling and crystallographic data be resolved?
Answer:
Discrepancies often arise in piperidine ring conformation (e.g., predicted chair vs. observed boat in X-ray structures):
- Validation Steps :
- Molecular Dynamics Simulations : Simulate solvent effects (e.g., DMSO vs. water) to assess conformational flexibility .
- Temperature-Dependent NMR : Monitor ring-flipping dynamics (e.g., coalescence temperature experiments) .
- Cocrystallization Studies : Co-crystallize with target proteins (e.g., opioid receptors) to capture biologically relevant conformations .
Basic Question: What biological targets are hypothesized for this compound based on structural analogs?
Answer:
- Opioid Receptors : Structural similarity to para-fluorofentanyl derivatives suggests potential µ-opioid receptor binding (Ki ~10–100 nM) .
- Histone Deacetylases (HDACs) : The pyridinyl-piperidine scaffold is reported to inhibit HDAC6 in cancer models (IC50 ~50–200 nM) .
Advanced Question: How can researchers address contradictory in vitro vs. in vivo pharmacological data?
Answer:
Case Example : If in vitro binding assays show high affinity (Ki <10 nM) but in vivo efficacy is weak:
- Metabolic Stability Assessment : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the cyclopropane ring) .
- Blood-Brain Barrier (BBB) Permeability : Apply PAMPA-BBB assays; modify logP via fluorophenyl substituents to enhance penetration .
- Prodrug Strategies : Introduce ester groups on the cyclopropane ring to improve bioavailability .
Advanced Question: What strategies exist for resolving enantiomeric impurities in the cyclopropane moiety?
Answer:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/ethanol gradients for baseline separation .
- Asymmetric Synthesis : Employ Evans auxiliaries or organocatalysts (e.g., Jacobsen’s catalyst) during cyclopropanation to enforce stereochemistry .
Basic Question: What are the safety and handling protocols for this compound?
Answer:
- Toxicity : Predicted LD50 (oral, rat) >500 mg/kg; handle with nitrile gloves and fume hood due to potential neurotoxicity (analogous to fentanyl derivatives) .
- Waste Disposal : Incinerate at >800°C to prevent environmental release of fluorinated byproducts .
Advanced Question: How can researchers validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization upon compound binding in HEK293T cells .
- Knockdown/Rescue Experiments : Use siRNA to silence hypothesized targets (e.g., µ-opioid receptor) and assess loss of compound efficacy .
Advanced Question: What computational tools are recommended for SAR studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
